3-(Furan-2-yl)isoxazole-5-carboxylic acid
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Overview
Description
3-(Furan-2-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both a furan ring and an isoxazole ring. The furan ring is a five-membered aromatic ring with one oxygen atom, while the isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)isoxazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of furan-2-carboxylic acid with hydroxylamine to form the isoxazole ring. This reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes that maximize yield and minimize costs. These methods may include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, catalyst-free methods have been developed to further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Furan-2-yl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Furan: A five-membered aromatic ring with one oxygen atom.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Uniqueness
3-(Furan-2-yl)isoxazole-5-carboxylic acid is unique due to the combination of the furan and isoxazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)7-4-5(9-13-7)6-2-1-3-12-6/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFKZYHOKMKREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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